4-Methyl-6-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine
Description
Properties
IUPAC Name |
4-methyl-2-propan-2-yl-6-(4-prop-2-ynylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4/c1-5-6-18-7-9-19(10-8-18)14-11-13(4)16-15(17-14)12(2)3/h1,11-12H,6-10H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWTZUSRMGZDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)N2CCN(CC2)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Methyl-6-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Chemical Formula: CHN
- Molecular Weight: 262.36 g/mol
- IUPAC Name: this compound
Biological Activity Overview
Research has indicated that pyrimidine derivatives, including the compound , exhibit a range of biological activities such as anti-inflammatory, neuroprotective, and antimicrobial effects. Below is a summary of the key findings regarding its biological activity.
Antimicrobial Activity
A study investigating various pyrimidine derivatives showed that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives were tested against Mycobacterium tuberculosis, with some showing IC values as low as 3.73 μM, indicating potent activity against this pathogen .
Neuroprotective Effects
Pyrimidine derivatives have also been explored for their neuroprotective effects. A related study highlighted that certain pyrimidine-based compounds demonstrated significant neuroprotection by inhibiting apoptosis in neuronal cells, which is crucial for treating neurodegenerative diseases . The mechanisms involved include modulation of inflammatory pathways and reduction of oxidative stress markers.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in inflammation and cell death.
- Receptor Interaction: It is hypothesized that the compound interacts with various receptors in the central nervous system, leading to its neuroprotective effects.
- Antimicrobial Action: The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular functions.
Case Studies
Several studies have focused on the biological activity of similar compounds:
Study 1: Antitubercular Activity
In a synthesis and evaluation study, various substituted pyrimidines were tested for their antitubercular activity against Mycobacterium tuberculosis. The most active compounds exhibited IC values ranging from 1.35 to 2.18 μM, demonstrating the potential for developing new antitubercular agents based on this scaffold .
Study 2: Neuroinflammation
A recent investigation into triazole-pyrimidine hybrids revealed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-alpha) production in LPS-stimulated human microglia cells. This suggests a promising avenue for further research into the neuroprotective capabilities of pyrimidine derivatives .
Data Summary Table
Comparison with Similar Compounds
Key Structural Variations and Molecular Properties
The table below highlights critical differences between the target compound and its analogs:
*Calculated based on structural formula.
Physicochemical and Predicted Properties
- pKa and Solubility : Piperazine-containing compounds (e.g., target compound and ) typically exhibit basic pKa values (~8–10) due to the secondary amines, influencing ionization and solubility .
- Thermal Stability : Piperazine derivatives generally show higher thermal stability compared to piperidine analogs, as seen in crystallographic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
